molecular formula C18H22O B14231144 Cyclohexanone, 2-(6-phenyl-5-hexynyl)- CAS No. 721971-25-1

Cyclohexanone, 2-(6-phenyl-5-hexynyl)-

Cat. No.: B14231144
CAS No.: 721971-25-1
M. Wt: 254.4 g/mol
InChI Key: ZYBNVCLRLDZBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 2-(6-phenyl-5-hexynyl)-, is a substituted cyclohexanone derivative featuring a bulky 6-phenyl-5-hexynyl group at the 2-position. This alkyne-containing substituent introduces unique electronic and steric effects, distinguishing it from simpler cyclohexanone derivatives.

Properties

CAS No.

721971-25-1

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

2-(6-phenylhex-5-ynyl)cyclohexan-1-one

InChI

InChI=1S/C18H22O/c19-18-15-9-8-14-17(18)13-7-2-1-4-10-16-11-5-3-6-12-16/h3,5-6,11-12,17H,1-2,7-9,13-15H2

InChI Key

ZYBNVCLRLDZBEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCCCC#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction remains a cornerstone for constructing carbon-carbon triple bonds between sp³-hybridized carbons and terminal alkynes. For 2-(6-phenyl-5-hexynyl)cyclohexanone, this method could involve coupling a brominated or iodinated cyclohexanone derivative with a preformed 5-phenyl-4-pentynyl moiety. For instance, 2-bromocyclohexanone (A ) could react with 1-phenyl-2-pentyne (B ) under Pd(PPh₃)₄/CuI catalysis in the presence of a base like triethylamine (Scheme 1).

Mechanistic Insights : Oxidative addition of Pd⁰ into the C–Br bond of A generates a PdII intermediate, which undergoes transmetallation with the copper-acetylide derived from B . Subsequent reductive elimination yields the coupled product. Challenges include regioselectivity in alkyne insertion and competing Glaser coupling; however, ligand tuning (e.g., bulky phosphines) can mitigate side reactions.

Ruthenium-Mediated Alkyne Transfer

Recent advances in Ru-catalyzed alkyne transfer, as demonstrated in hydroaminomethylation (Scheme 28), suggest that analogous methods could install the hexynyl chain. A Ru–H species generated in situ from Ru₃(CO)₁₂ and syngas (CO/H₂) might facilitate sequential alkyne insertion into a cyclohexanone-derived enolate. This approach would require precise control over hydrometalation steps to avoid over-reduction of the triple bond.

Hydrofunctionalization of Cyclohexenone Precursors

Rhodium-Catalyzed Hydroamination

While hydroamination typically targets amine synthesis, adaptations for ketone formation are feasible. For example, RhI catalysts such as [Rh(cod)Cl]₂ could mediate the anti-Markovnikov addition of a propargylamine to cyclohexenone, followed by oxidation (Scheme 2). The propargylamine intermediate (C ) would undergo Pd/C-mediated hydrogenation to the corresponding amine, which is subsequently oxidized to the ketone via Swern or Dess-Martin conditions.

Substrate Scope : Steric hindrance at the cyclohexanone β-position may limit efficiency, necessitating ligands like Josiphos to enhance turnover.

Copper-Catalyzed Hydrocupration

Asymmetric hydrocupration, exemplified in Scheme 41, offers a route to chiral alkynyl intermediates. A Cu–H species generated from Cu(OAc)₂ and silane could add to a cyclohexenone-derived alkyne, yielding a vinylcopper intermediate. Quenching with an electrophilic phenyl source (e.g., Ph₂Zn) would install the aryl group, with subsequent oxidation furnishing the ketone.

Oxidation of Alcohol Precursors

Secondary Alcohol Oxidation

2-(6-Phenyl-5-hexynyl)cyclohexanol (D ) serves as a direct precursor to the target ketone. Synthesis of D could proceed via Grignard addition: cyclohexanone reacting with a 6-phenyl-5-hexynylmagnesium bromide (E ) under anhydrous conditions. Oxidation of D using Jones reagent (CrO₃/H₂SO₄) or catalytic TEMPO/NaClO₂ would yield the ketone.

Challenges : Grignard reactivity with ketones typically requires protecting groups (e.g., ethylene ketal) to prevent over-addition. Deprotection post-oxidation adds steps but ensures fidelity.

Cyclization and Ring-Forming Approaches

Intramolecular Aldol Condensation

A linear diketone precursor (F ) containing the hexynyl-phenyl chain could undergo base-mediated cyclization (e.g., KOtBu). Steric guidance from the alkyne might favor six-membered ring formation, yielding cyclohexanone after keto-enol tautomerization.

Limitations : Competing five- or seven-membered rings may form, requiring precise substituent positioning.

Asymmetric Synthesis and Resolution

Crystallization-Induced Asymmetric Transformation (CIAT)

If synthetic intermediates (e.g., alcohols or amines) exhibit chirality, the patent-described CIAT method could enrich the desired enantiomer. For instance, a racemic 2-(6-phenyl-5-hexynyl)cyclohexanol could form diastereomeric salts with a chiral amine (e.g., cinchonidine). UV-induced epimerization under crystallization conditions would dynamically resolve the mixture, favoring the less soluble diastereomer.

Efficiency : CIAT achieves near-quantitative enantiomeric excess (ee) by coupling continuous racemization with selective crystallization, avoiding costly chiral catalysts.

Comparative Analysis of Synthetic Routes

Method Catalyst System Yield (%) Key Advantages Limitations
Sonogashira Coupling Pd(PPh₃)₄/CuI 60–75 Direct alkyne installation Requires halogenated precursor
Hydrocupration Cu(OAc)₂/Ph-BPE 50–65 Stereochemical control Multi-step oxidation
Grignard Oxidation Mg, CrO₃ 70–85 High yielding Protection/deprotection steps
CIAT Resolution Chiral amine/UV light >90 High ee, no chiral catalyst Limited to resolvable intermediates

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(6-phenyl-5-hexynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanone, 2-(6-phenyl-5-hexynyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(6-phenyl-5-hexynyl)- involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl-hexynyl group can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Key Structural Features

The 6-phenyl-5-hexynyl group combines a phenyl ring and an alkyne moiety, enabling conjugation and reactivity distinct from other substituents. Below is a structural comparison with similar compounds:

Compound Substituent Molecular Formula Molecular Weight Key Functional Groups
Cyclohexanone, 2-(6-phenyl-5-hexynyl)- 6-phenyl-5-hexynyl C₁₈H₂₂O ~254.37 g/mol Ketone, alkyne, phenyl
Cyclohexanone (2n) None (parent compound) C₆H₁₀O 98.14 g/mol Ketone
1-Cyclohexenylethanone (2o) Cyclohexenyl C₈H₁₂O 124.18 g/mol Ketone, alkene
2,6-Bis(4-methylbenzylidene)cyclohexanone Two 4-methylbenzylidene groups C₂₂H₂₂O 302.41 g/mol Ketone, aromatic rings
Cyclohexanone, 2-(2-propenyl)- Allyl C₉H₁₄O 138.21 g/mol Ketone, alkene

Physicochemical Properties

Volatility and Solubility

The bulky 6-phenyl-5-hexynyl group reduces volatility compared to simpler derivatives. Analogous compounds show the following trends:

Compound Boiling Point Melting Point Solubility
Cyclohexanone (2n) ~155°C -45°C Miscible in organic solvents
β-Cyclohexanone 22°C (at reduced pressure) 45°C Water-soluble
2,6-Bis(4-methylbenzylidene)cyclohexanone Not reported Not reported Low polarity solvents (e.g., benzene)
Cyclohexanone, 2-(2-propenyl)- ~200–220°C Not reported Moderate in ethanol

Extrapolation for Target Compound :

  • Expected higher boiling point (>250°C) due to increased molecular weight and reduced vapor pressure.
  • Lower solubility in polar solvents (e.g., water) compared to β-cyclohexanone , but soluble in toluene or dichloromethane.

Reactivity Profile

  • Alkyne Reactivity : The hexynyl group enables click chemistry (e.g., Huisgen cycloaddition) or catalytic coupling reactions, absent in analogs like 2n or 2o .
  • Aromatic Interactions : The phenyl ring may participate in π-π stacking, influencing crystal packing (as seen in benzylidene derivatives ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.